(-)-Alloaromadendrene
Overview
Description
(-)-Alloaromadendrene is a sesquiterpene found in various natural sources, including the leaves of Cinnamomum osmophloeum, a tree indigenous to Taiwan , and in the volatile oils of soft corals such as Clavularia viridis and Sarcophyton acutangulum . This compound has been shown to possess significant biological activities, such as antioxidant properties and the ability to prolong the lifespan of Caenorhabditis elegans .
Synthesis Analysis
The stereoselective total synthesis of (-)-alloaromadendrene has been achieved through a series of chemical reactions starting from a common intermediate, which itself is derived from (+)-3-carene . The synthesis involves the construction of the aromadendrane skeleton, which is a crucial step in the formation of (-)-alloaromadendrene . The process includes an intramolecular aldol condensation and the use of a specially designed precursor .
Molecular Structure Analysis
The molecular structure of (-)-alloaromadendrene has been determined using NMR spectral analysis and chiroptical properties . The compound is a tetracyclic terpenoid hydrocarbon, which means it consists of four interconnected cyclic hydrocarbons. The enantiomer, (+)-alloaromadendrene, has also been identified and isolated from marine sources .
Chemical Reactions Analysis
(-)-Alloaromadendrene undergoes biotransformation when exposed to the plant pathogenic micro-organism Glomerella cingulata. This organism oxidizes (-)-alloaromadendrene at the double bond and at one of the geminal methyl groups on the cyclopropane ring, resulting in the formation of triols hydroxylated at specific carbon positions . These biotransformation reactions highlight the reactivity of the compound and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical properties of (-)-alloaromadendrene are not detailed in the provided papers, its chemical properties, such as its antioxidant activity and its role in stress resistance and longevity in C. elegans, are well documented . The compound's ability to protect against oxidative stress suggests that it has significant potential for use as an antioxidant in various applications. Additionally, the compound's structure and reactivity, as demonstrated by its biotransformation by G. cingulata, provide insights into its chemical behavior .
Scientific Research Applications
Biotransformation by Glomerella cingulata
- Miyazawa, Uemura, and Kameoka (1995) explored the biotransformation of (-)-alloaromadendrene by Glomerella cingulata, a plant pathogenic micro-organism. The research demonstrated that G. cingulata can oxidize (-)-alloaromadendrene, leading to the formation of triols with hydroxylation at specific carbon positions. This study provides insights into the metabolic pathways and potential applications of (-)-alloaromadendrene in biotransformation processes (Miyazawa, Uemura, & Kameoka, 1995).
Antiproliferative Properties
- Sawant et al. (2007) reported on the antiproliferative properties of (+)-alloaromadendrene, extracted from the Red Sea soft coral Sarcophyton glaucum. The compound exhibited potent inhibition of the proliferation of highly malignant + SA mammary epithelial cells. This research highlights the potential of (-)-alloaromadendrene in developing treatments for cancer and related diseases (Sawant et al., 2007).
Potential in Aging and Oxidative Stress Resistance
- A study by Yu et al. (2014) on Cinnamomum osmophloeum revealed that essential oil alloaromadendrene from its leaves not only protects against oxidative stress but also prolongs the lifespan of Caenorhabditis elegans. This suggests a potential application of (-)-alloaromadendrene in aging research and as an antioxidant (Yu et al., 2014).
Synthetic Studies and Chemical Analysis
- Research by Tanaka et al. (1996) on the stereoselective total syntheses of (+)-aromadendrene and (−)-alloaromadendrene provides a foundation for the chemical analysis and synthesis of these compounds. This study is significant for understanding the structural properties and synthetic pathways of (-)-alloaromadendrene (Tanaka et al., 1996).
Phytochemical Characteristics and Antioxidant Activities
- A study on the essential oils from leaves of mixed-type C. osmophloeum, which contain minor amounts of alloaromadendrene, demonstrated in vivo antioxidant activities and a key role against juglone-induced oxidative stress in C. elegans (Yu et al., 2014).
properties
IUPAC Name |
(1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNGVSTWVVPIC-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881267 | |
Record name | (-)-Alloaromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Alloaromadendrene | |
CAS RN |
25246-27-9 | |
Record name | (-)-Alloaromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alloaromadendrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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